

Technical Guide: 2-Chloro- -nitrostyrene (CAS 3156-34-1)

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Compound of Interest

Compound Name: 2-Chloro-beta-nitrostyrene

Cat. No.: B7859823

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A Strategic Intermediate for Phenethylamine Scaffolds and Michael Acceptor Systems

Executive Summary

2-Chloro-

-nitrostyrene (1-chloro-2-[(1E)-2-nitroethenyl]benzene) is a functionalized nitrostyrene derivative serving as a critical electrophilic building block in medicinal chemistry. Characterized by the presence of an ortho-chlorine substituent, this molecule exhibits distinct steric and electronic properties compared to its unsubstituted parent,

-nitrostyrene.

This guide analyzes the compound's utility as a "gateway intermediate"—specifically for the synthesis of 2-chlorophenethylamine derivatives (via reduction) and as a cysteine-targeting warhead in covalent inhibitor design (via Michael addition).

Physicochemical Profile

The ortho-chloro substitution introduces steric bulk near the reactive vinyl chain, influencing both crystal packing and reaction kinetics.

Property	Value	Technical Note
CAS Number	3156-34-1	
IUPAC Name	1-chloro-2-[(1E)-2-nitroethenyl]benzene	Predominantly trans (E) isomer due to thermodynamic stability.
Molecular Weight	183.59 g/mol	
Appearance	Yellow crystalline solid	Distinctive needle-like crystal habit upon recrystallization from ethanol.
Melting Point	45–49 °C	significantly lower than the para isomer, indicative of weaker intermolecular packing.
Solubility	Soluble in DCM, EtOAc, MeOH	Poor water solubility; requires organic co-solvents for biological assays.
Flash Point	>110 °C	

Synthetic Architecture: The Henry Condensation

The most robust route to CAS 3156-34-1 is the Henry (nitroaldol) condensation between 2-chlorobenzaldehyde and nitromethane. While base-catalyzed methods exist, the Ammonium Acetate mediated condensation is preferred for its self-buffering capacity, preventing the polymerization of the highly reactive product.

Optimized Protocol (Ammonium Acetate Method)

Rationale: Ammonium acetate acts as a dual acid-base catalyst, facilitating both the initial nucleophilic attack of the nitronate ion and the subsequent dehydration step to form the alkene.

Reagents:

- 2-Chlorobenzaldehyde (1.0 eq)
- Nitromethane (5.0 - 10.0 eq) – Acts as both reagent and solvent

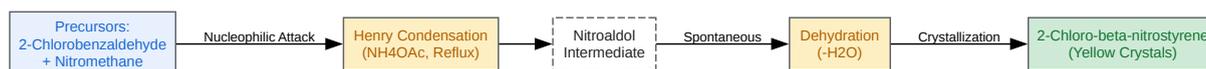
- Ammonium Acetate (0.2 - 0.5 eq)
- Acetic Acid (glacial, catalytic amount)

Workflow:

- Setup: Equip a round-bottom flask with a reflux condenser. Inert atmosphere (N₂) is recommended but not strictly required due to the stability of the intermediate.
- Reaction: Dissolve 2-chlorobenzaldehyde and ammonium acetate in excess nitromethane.
- Reflux: Heat to mild reflux (approx. 100°C) for 2–4 hours.
 - Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot will disappear, replaced by a fluorescent yellow product spot.
- Work-up: Cool the mixture to room temperature. The excess nitromethane is removed under reduced pressure.
- Crystallization: Dissolve the residue in hot isopropanol or ethanol. Cool slowly to 4°C.
- Isolation: Filter the yellow needles and wash with cold ethanol.

Synthetic Pathway Visualization

The following diagram illustrates the logic flow from precursors to the isolated intermediate.



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Figure 1: Step-wise synthesis via Henry Condensation. The dehydration step is often concomitant with the condensation under reflux conditions.

Reactivity & Applications

The electron-withdrawing nitro group conjugated with the alkene renders the

-carbon highly electrophilic. This defines the molecule's two primary applications: reduction to amines and covalent modification of thiols.

Reduction to 2-Chlorophenethylamine

This is the primary utility for drug development, converting the nitrostyrene into a functionalized phenethylamine scaffold.

- Standard Method (LiAlH₄): Effective but hazardous. Requires anhydrous conditions and can lead to side products if not carefully controlled.
- Field-Proven Method (NaBH₄ / CuCl₂): A milder, "one-pot" reduction that is increasingly preferred. The Copper(II) acts as a catalyst to activate the borohydride, effectively reducing the conjugated alkene and the nitro group without stripping the aromatic chlorine.

Protocol Insight (NaBH₄/CuCl₂):

- Dissolve nitrostyrene in EtOH.
- Add CuCl₂ (catalytic).[1]
- Add NaBH₄ portion-wise (exothermic).
- Result: High yield of 2-chlorophenethylamine with retention of the halogen.

Michael Addition (Biological Warhead)

The

-nitrostyrene moiety is a classic "Michael Acceptor." In biological systems, it irreversibly alkylates nucleophilic residues, particularly Cysteine thiols on proteins.

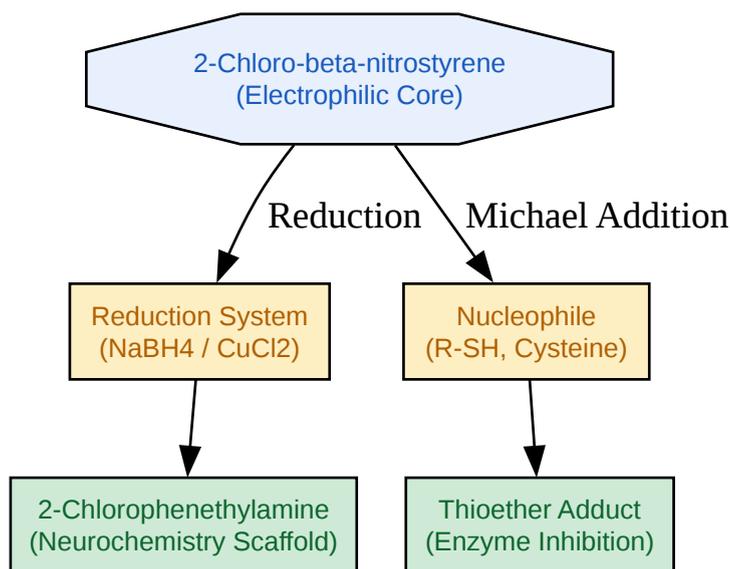
- Mechanism: The sulfur atom of cysteine attacks the

-carbon.

- Application: Design of antimicrobial agents or tyrosine kinase inhibitors where covalent bonding to the active site is required.

- Note: The ortho-chloro group provides steric hindrance that can modulate the reactivity rate, potentially improving selectivity compared to unhindered analogs.

Reactivity Logic Diagram



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Figure 2: Divergent reactivity pathways. The molecule acts as a precursor for amines or as a covalent modifier.

Safety & Handling (Lachrymator Warning)

CRITICAL: 2-Chloro-

-nitrostyrene is a potent lachrymator. It stimulates the TRPA1 ion channels, causing severe tearing and respiratory distress similar to CS gas.

- Engineering Controls: All operations (weighing, reaction, filtration) must be performed inside a functioning fume hood.
- PPE:
 - Eyes: Chemical splash goggles (standard safety glasses are insufficient for vapors).
 - Skin: Double nitrile gloves. The compound is a skin sensitizer.

- Respiratory: If working outside a hood (not recommended), a full-face respirator with organic vapor cartridges is mandatory.
- Decontamination: Spills should be treated with 10% sodium bisulfite solution to quench the electrophilic alkene before cleanup.

References

- BuyersGuideChem. (n.d.). **2-Chloro-beta-nitrostyrene** Properties and Melting Point. Retrieved from [[Link](#)]
- Organic Syntheses. (n.d.). Standard Procedure for Nitrostyrene Synthesis (Henry Reaction). Retrieved from [[Link](#)]

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